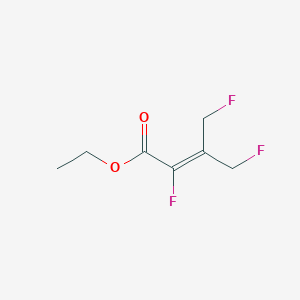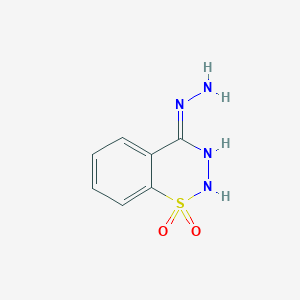![molecular formula C2Cl2F4N2 B14745896 Bis[chloro(difluoro)methyl]diazene CAS No. 660-79-7](/img/structure/B14745896.png)
Bis[chloro(difluoro)methyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[chloro(difluoro)methyl]diazene is a chemical compound with the molecular formula C2Cl2F4N2 It is characterized by the presence of two chloro(difluoro)methyl groups attached to a diazene (N=N) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[chloro(difluoro)methyl]diazene typically involves the reaction of chlorodifluoromethane with a suitable diazene precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the reactive nature of the starting materials and the potential hazards associated with the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[chloro(difluoro)methyl]diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction can produce simpler hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
Bis[chloro(difluoro)methyl]diazene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which bis[chloro(difluoro)methyl]diazene exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of halogen atoms and the diazene moiety, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, affecting biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethyl)diazene: Similar in structure but with trifluoromethyl groups instead of chloro(difluoro)methyl groups.
Bis(difluoromethyl)diazene: Contains difluoromethyl groups without the chlorine atoms.
Chloro(difluoro)methylamine: A related compound with an amine group instead of the diazene moiety.
Uniqueness
Bis[chloro(difluoro)methyl]diazene is unique due to the combination of chloro(difluoro)methyl groups and the diazene moiety. This combination imparts specific chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. These properties make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
660-79-7 |
|---|---|
Molekularformel |
C2Cl2F4N2 |
Molekulargewicht |
198.93 g/mol |
IUPAC-Name |
bis[chloro(difluoro)methyl]diazene |
InChI |
InChI=1S/C2Cl2F4N2/c3-1(5,6)9-10-2(4,7)8 |
InChI-Schlüssel |
KEMZDLQYEAJABA-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=NC(F)(F)Cl)(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
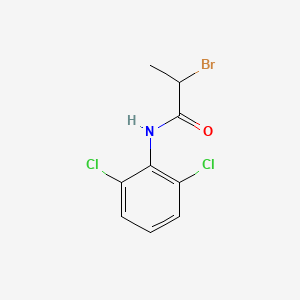
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
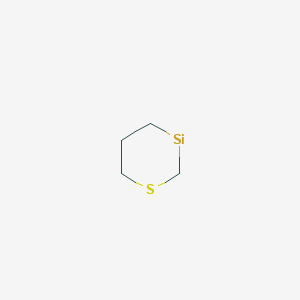

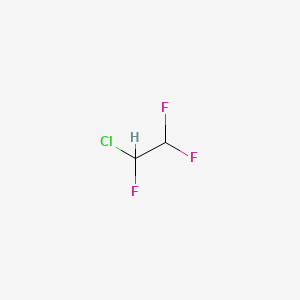
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
